molecular formula C7H5BrFNO B2959449 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde CAS No. 2567501-99-7

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde

Cat. No.: B2959449
CAS No.: 2567501-99-7
M. Wt: 218.025
InChI Key: UDCRBQXGAUKOJP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5BrFNO It is characterized by the presence of bromine, fluorine, and a formyl group attached to a pyridine ring

Mechanism of Action

    Target of Action

    The compound belongs to the class of organic compounds known as pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-methylpyridine followed by fluorination and formylation. The reaction conditions often involve the use of bromine or bromotrimethylsilane for bromination, and fluorine sources such as Selectfluor for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid.

    Reduction Products: 6-Bromo-3-fluoro-5-methylpyridine-2-methanol.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-3-methylpyridine
  • 6-Bromo-3-fluoro-2-methylpyridine
  • 3-Bromo-6-fluoro-2-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine

Comparison: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The specific positioning of these substituents also influences the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRBQXGAUKOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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